Curcuphenol

Descripción

from marine sponge Epipolasis sp.; inhibts H,K-ATPase; structure given in first source; RN given refers to (R)-isome

Propiedades

Número CAS |

69301-27-5 |

|---|---|

Fórmula molecular |

C15H22O |

Peso molecular |

218.33 g/mol |

Nombre IUPAC |

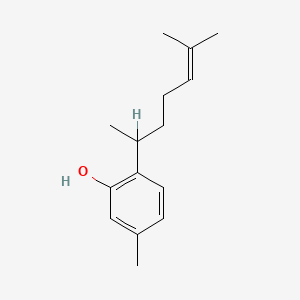

5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]phenol |

InChI |

InChI=1S/C15H22O/c1-11(2)6-5-7-13(4)14-9-8-12(3)10-15(14)16/h6,8-10,13,16H,5,7H2,1-4H3/t13-/m1/s1 |

Clave InChI |

BTXSROVNGICYFE-CYBMUJFWSA-N |

SMILES isomérico |

CC1=CC(=C(C=C1)[C@H](C)CCC=C(C)C)O |

SMILES canónico |

CC1=CC(=C(C=C1)C(C)CCC=C(C)C)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

curcuphenol curcuphenol, (S)-isome |

Origen del producto |

United States |

Foundational & Exploratory

The Enigmatic Curcuphenol: A Deep Dive into its Natural Origins

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the natural sources, isolation, and biosynthesis of the bioactive sesquiterpenoid, Curcuphenol.

This compound, a phenolic sesquiterpene with a bisabolane (B3257923) skeleton, has garnered significant attention in the scientific community for its diverse and promising biological activities. This guide provides an in-depth exploration of its natural origins, offering a valuable resource for researchers seeking to harness its therapeutic potential.

Natural Sources of this compound: A Terrestrial and Marine Treasure Trove

This compound is biosynthesized by a variety of organisms, spanning both marine and terrestrial ecosystems. Marine sponges, particularly of the genera Didiscus, Myrmekioderma, and Epipolasis, are prominent producers of this fascinating compound. Among terrestrial sources, this compound has been identified in various plants, including the commercially significant Curcuma longa (turmeric) and the medicinal plant Baccharis genistelloides.

Quantitative Analysis of this compound in Natural Sources

A critical aspect for the exploration and utilization of this compound is understanding its concentration in various natural sources. The following table summarizes available quantitative data, providing a comparative overview for researchers.

| Natural Source | Organism/Plant Part | Extraction Method | This compound Yield/Concentration | Reference |

| Marine Sponge | Didiscus oxeata | Methanol (B129727) followed by Dichloromethane (B109758) | 2g from 18g crude extract | [1] |

| Turmeric | Curcuma longa (rhizome) | Not Specified | Total curcuminoids: 1.408-5.027% w/w | [2] |

| Turmeric | Curcuma longa (rhizome) | Soxhlet (Ethanol/Isopropyl alcohol) | Maximum curcuminoids: 8.43% | [3] |

Note: Data for specific this compound concentration in many sources remains limited, highlighting an area for future research. The data for Curcuma longa refers to total curcuminoids, of which this compound is a constituent.

Experimental Protocols: From Extraction to Characterization

The successful isolation and characterization of this compound are paramount for its study and application. This section details the key experimental methodologies cited in the literature.

Extraction and Isolation from Marine Sponges (Didiscus oxeata)

A common protocol for the isolation of (+)-Curcuphenol from the marine sponge Didiscus oxeata involves a multi-step solvent extraction and chromatographic purification process.[1]

Experimental Workflow: Isolation of (+)-Curcuphenol from Didiscus oxeata

Caption: Workflow for the isolation of (+)-Curcuphenol from the marine sponge Didiscus oxeata.

Detailed Methodology:

-

Extraction: The sponge biomass is repeatedly extracted with methanol at room temperature. The resulting methanol extracts are combined and concentrated.

-

Solvent Partitioning: The crude methanolic extract is then partitioned with dichloromethane to separate compounds based on polarity.

-

Chromatographic Purification: The dichloromethane fraction is subjected to flash column chromatography on silica (B1680970) gel. A gradient of n-hexane and ethyl acetate (B1210297) is used to elute the compounds. Fractions containing this compound are identified by thin-layer chromatography and combined.

-

Final Purification: Further purification, if necessary, can be achieved by high-performance liquid chromatography (HPLC).

Characterization of this compound

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃): The proton NMR spectrum provides information on the chemical environment of each hydrogen atom in the molecule. Key signals for this compound include those for the aromatic protons, the methyl groups, and the methine protons of the bisabolane skeleton.

-

¹³C NMR (in CDCl₃): The carbon-13 NMR spectrum reveals the number of distinct carbon environments. Characteristic signals include those for the aromatic carbons, the quaternary carbon attached to the hydroxyl group, and the carbons of the isoprenoid side chain.

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): This technique provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation pattern can help to confirm the structure, particularly the bisabolane skeleton.

The Biosynthetic Pathway of this compound: A Sesquiterpenoid Journey

This compound belongs to the vast class of sesquiterpenoids, which are biosynthesized from the C15 precursor, farnesyl diphosphate (B83284) (FPP). The biosynthesis of the characteristic bisabolane skeleton of this compound is initiated by the enzymatic cyclization of FPP.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from farnesyl diphosphate (FPP).

Key Enzymatic Steps:

-

Initiation: The biosynthesis begins with the ionization of farnesyl diphosphate (FPP), catalyzed by a terpene synthase . This leads to the formation of a farnesyl cation.

-

Cyclization: The farnesyl cation undergoes a cyclization reaction, mediated by the terpene synthase, to form the characteristic monocyclic bisabolyl cation.

-

Rearrangement and Deprotonation: The bisabolyl cation can then undergo rearrangements and deprotonation to yield various bisabolene intermediates.

-

Tailoring Reactions: The final steps in the biosynthesis of this compound involve a series of "tailoring" reactions, likely catalyzed by enzymes such as cytochrome P450 monooxygenases . These enzymes are responsible for the hydroxylation and subsequent aromatization of the bisabolene ring to produce the final this compound structure. The precise sequence and enzymes involved in these latter steps are still an active area of research.

This technical guide provides a foundational understanding of the natural sources, isolation, and biosynthesis of this compound. Further research is warranted to fully elucidate the quantitative distribution of this promising compound in nature and to precisely map its biosynthetic pathway, which will undoubtedly accelerate its development for various therapeutic applications.

References

The Enigmatic Curcuphenol: A Deep Dive into its Natural Origins

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the natural sources, isolation, and biosynthesis of the bioactive sesquiterpenoid, Curcuphenol.

This compound, a phenolic sesquiterpene with a bisabolane skeleton, has garnered significant attention in the scientific community for its diverse and promising biological activities. This guide provides an in-depth exploration of its natural origins, offering a valuable resource for researchers seeking to harness its therapeutic potential.

Natural Sources of this compound: A Terrestrial and Marine Treasure Trove

This compound is biosynthesized by a variety of organisms, spanning both marine and terrestrial ecosystems. Marine sponges, particularly of the genera Didiscus, Myrmekioderma, and Epipolasis, are prominent producers of this fascinating compound. Among terrestrial sources, this compound has been identified in various plants, including the commercially significant Curcuma longa (turmeric) and the medicinal plant Baccharis genistelloides.

Quantitative Analysis of this compound in Natural Sources

A critical aspect for the exploration and utilization of this compound is understanding its concentration in various natural sources. The following table summarizes available quantitative data, providing a comparative overview for researchers.

| Natural Source | Organism/Plant Part | Extraction Method | This compound Yield/Concentration | Reference |

| Marine Sponge | Didiscus oxeata | Methanol followed by Dichloromethane | 2g from 18g crude extract | [1] |

| Turmeric | Curcuma longa (rhizome) | Not Specified | Total curcuminoids: 1.408-5.027% w/w | [2] |

| Turmeric | Curcuma longa (rhizome) | Soxhlet (Ethanol/Isopropyl alcohol) | Maximum curcuminoids: 8.43% | [3] |

Note: Data for specific this compound concentration in many sources remains limited, highlighting an area for future research. The data for Curcuma longa refers to total curcuminoids, of which this compound is a constituent.

Experimental Protocols: From Extraction to Characterization

The successful isolation and characterization of this compound are paramount for its study and application. This section details the key experimental methodologies cited in the literature.

Extraction and Isolation from Marine Sponges (Didiscus oxeata)

A common protocol for the isolation of (+)-Curcuphenol from the marine sponge Didiscus oxeata involves a multi-step solvent extraction and chromatographic purification process.[1]

Experimental Workflow: Isolation of (+)-Curcuphenol from Didiscus oxeata

Caption: Workflow for the isolation of (+)-Curcuphenol from the marine sponge Didiscus oxeata.

Detailed Methodology:

-

Extraction: The sponge biomass is repeatedly extracted with methanol at room temperature. The resulting methanol extracts are combined and concentrated.

-

Solvent Partitioning: The crude methanolic extract is then partitioned with dichloromethane to separate compounds based on polarity.

-

Chromatographic Purification: The dichloromethane fraction is subjected to flash column chromatography on silica gel. A gradient of n-hexane and ethyl acetate is used to elute the compounds. Fractions containing this compound are identified by thin-layer chromatography and combined.

-

Final Purification: Further purification, if necessary, can be achieved by high-performance liquid chromatography (HPLC).

Characterization of this compound

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃): The proton NMR spectrum provides information on the chemical environment of each hydrogen atom in the molecule. Key signals for this compound include those for the aromatic protons, the methyl groups, and the methine protons of the bisabolane skeleton.

-

¹³C NMR (in CDCl₃): The carbon-13 NMR spectrum reveals the number of distinct carbon environments. Characteristic signals include those for the aromatic carbons, the quaternary carbon attached to the hydroxyl group, and the carbons of the isoprenoid side chain.

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): This technique provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation pattern can help to confirm the structure, particularly the bisabolane skeleton.

The Biosynthetic Pathway of this compound: A Sesquiterpenoid Journey

This compound belongs to the vast class of sesquiterpenoids, which are biosynthesized from the C15 precursor, farnesyl diphosphate (FPP). The biosynthesis of the characteristic bisabolane skeleton of this compound is initiated by the enzymatic cyclization of FPP.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from farnesyl diphosphate (FPP).

Key Enzymatic Steps:

-

Initiation: The biosynthesis begins with the ionization of farnesyl diphosphate (FPP), catalyzed by a terpene synthase . This leads to the formation of a farnesyl cation.

-

Cyclization: The farnesyl cation undergoes a cyclization reaction, mediated by the terpene synthase, to form the characteristic monocyclic bisabolyl cation.

-

Rearrangement and Deprotonation: The bisabolyl cation can then undergo rearrangements and deprotonation to yield various bisabolene intermediates.

-

Tailoring Reactions: The final steps in the biosynthesis of this compound involve a series of "tailoring" reactions, likely catalyzed by enzymes such as cytochrome P450 monooxygenases . These enzymes are responsible for the hydroxylation and subsequent aromatization of the bisabolene ring to produce the final this compound structure. The precise sequence and enzymes involved in these latter steps are still an active area of research.

This technical guide provides a foundational understanding of the natural sources, isolation, and biosynthesis of this compound. Further research is warranted to fully elucidate the quantitative distribution of this promising compound in nature and to precisely map its biosynthetic pathway, which will undoubtedly accelerate its development for various therapeutic applications.

References

The Quest for Curcuphenol: A Technical Guide to its Discovery and Isolation from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcuphenol, a bioactive sesquiterpenoid phenol (B47542), has emerged as a molecule of significant interest within the marine natural products community. First identified from terrestrial plants, its discovery in marine sponges opened a new avenue for sourcing this promising compound. Marine sponges, prolific producers of diverse secondary metabolites, have proven to be a valuable reservoir of this compound and its analogues. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from these marine invertebrates, offering detailed experimental protocols and data for researchers in drug discovery and natural product chemistry.

Discovery and Sourcing from Marine Sponges

The initial discovery of (+)-curcuphenol from a marine source was reported from the sponge Epipolasis sp.[1]. Subsequent investigations have identified this compound and its derivatives in various other sponge genera, most notably Didiscus and Myrmekioderma.[2][3][4] These sponges inhabit diverse marine environments, from the Caribbean to the Pacific, highlighting the widespread distribution of this chemotype in Porifera. The isolation of this compound from these organisms has often been guided by bioassay-driven fractionation, targeting activities such as antifungal, antimicrobial, and cytotoxic effects.[2]

Experimental Protocols: Isolation and Purification

The isolation of this compound from marine sponges generally follows a well-established workflow involving solvent extraction and chromatographic separation. The following is a detailed, synthesized protocol based on methodologies reported in the literature.

Collection and Initial Processing

-

Specimen Collection: Sponges of the genera Didiscus, Epipolasis, or other potential sources are collected from their marine habitat. It is crucial to document the collection location, depth, and date, as the chemical profile of sponges can vary with environmental factors.

-

Preservation: Immediately after collection, the sponge material is typically immersed in methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) to prevent enzymatic degradation and microbial growth. The preserved samples are then transported to the laboratory and stored at low temperatures (e.g., -20°C) until extraction.

Extraction

-

Homogenization and Maceration: The preserved sponge tissue is cut into smaller pieces and homogenized.

-

Solvent Extraction: The homogenized sponge material is exhaustively extracted with a sequence of organic solvents. A common approach involves an initial extraction with methanol, followed by partitioning with a less polar solvent like dichloromethane (B109758) (CH₂Cl₂). This partitioning step separates compounds based on their polarity, with this compound typically concentrating in the dichloromethane fraction. The process is often repeated multiple times to ensure complete extraction.

Chromatographic Purification

-

Flash Column Chromatography: The crude dichloromethane extract is subjected to flash column chromatography on silica (B1680970) gel. A step-gradient of solvents, commonly starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) (EtOAc), is used to elute different fractions.

-

High-Performance Liquid Chromatography (HPLC): Fractions identified by thin-layer chromatography (TLC) as containing this compound are further purified using HPLC. A reversed-phase column (e.g., C18) is often employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water. This step is critical for obtaining highly pure this compound.

The general workflow for the isolation and purification of this compound is depicted in the following diagram:

Data Presentation

Table 1: Spongian Sources of this compound

| Marine Sponge Species | Geographic Location | Reference |

| Didiscus oxeata | Curaçao, Netherlands Antilles | |

| Didiscus flavus | Shallow and Deep Water Collections | |

| Epipolasis sp. | Not Specified | |

| Myrmekioderma styx | Jamaica | |

| Arenochalina sp. | Australia | |

| Halichondria sp. | Not Specified |

Table 2: Spectroscopic Data for (+)-Curcuphenol

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Spectroscopic Data | Reported Values |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.06 (d, J = 8.0 Hz, 1H), 6.45-6.48 (m, 2H), 5.10-5.15 (m, 1H), 3.802 (s, 3H), 3.797 (s, 3H), 3.10 (sixt, J = 7.2 Hz, 1H), 1.83-1.97 (m, 2H), 1.47-1.68 (m, 8H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 158.8, 158.2, 131.3, 128.6, 127.3, 125.1, 104.2, 98.7, 55.54, 55.48, 37.5, 31.5, 26.5, 25.9, 21.4, 17.8 |

| High-Resolution ESI-MS | [M+H]⁺ m/z 249.1854 (calculated for C₁₆H₂₅O₂, 249.1855) |

Note: The provided NMR data is for a synthetic analogue of this compound. While specific shifts for the natural product may vary slightly, the characteristic aromatic and aliphatic signals are comparable.

Table 3: Reported Bioactivities of this compound from Marine Sponges

| Bioactivity | Target Organism/Cell Line | Reported Potency | Reference |

| Antifungal | Candida albicans | MIC: 8 µg/mL | |

| Filamentous Fungi (A. niger, B. cinerea, etc.) | Growth inhibition at 200 µ g/disc | ||

| Antimicrobial | Staphylococcus aureus | MIC: 7.5-25 µg/mL | |

| Methicillin-resistant S. aureus | MIC: 7.5-25 µg/mL | ||

| Cytotoxicity | P-388 murine leukemia | - | |

| A-549 lung carcinoma | - | ||

| HCT-8 colon carcinoma | - | ||

| MDAMB mammary carcinoma | - | ||

| Enzyme Inhibition | Gastric H,K-ATPase | IC₅₀: 8.3 µM | |

| Antimalarial | Plasmodium falciparum (D6 clone) | MIC: 3600 ng/mL | |

| Plasmodium falciparum (W2 clone) | MIC: 1800 ng/mL | ||

| Anti-leishmania | Leishmania donovani | IC₅₀: 11 µM |

Mechanism of Action: A Glimpse into HDAC Enhancement

Recent studies have begun to unravel the molecular mechanisms underlying the bioactivity of this compound. Notably, it has been shown to possess an unusual histone deacetylase (HDAC)-enhancing activity. This is a significant finding, as most research into cancer therapeutics has focused on HDAC inhibitors. By enhancing HDAC activity, this compound can modulate gene expression, leading to the restoration of antigen presentation machinery in cancer cells and countering immune escape.

Conclusion

This compound isolated from marine sponges represents a valuable lead compound for drug development. Its broad spectrum of biological activities, coupled with a unique mechanism of action, underscores the importance of continued exploration of marine natural products. The detailed protocols and compiled data in this guide are intended to facilitate further research into this promising molecule, from its isolation and characterization to the elucidation of its full therapeutic potential. The sustainable sourcing of this compound, potentially through aquaculture of sponge species or total synthesis, will be a critical next step in its journey from the sea to the clinic.

References

- 1. (+)-Curcuphenol and dehydrothis compound, novel sesquiterpenes which inhibit H,K-ATPase, from a marine sponge Epipolasis sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal Activity of (+)-Curcuphenol, a Metabolite from the Marine Sponge Didiscus oxeata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative effects of this compound, a sesquiterpene phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Transformation and Biological Studies of Marine Sesquiterpene (S)-(+)-Curcuphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Quest for Curcuphenol: A Technical Guide to its Discovery and Isolation from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcuphenol, a bioactive sesquiterpenoid phenol, has emerged as a molecule of significant interest within the marine natural products community. First identified from terrestrial plants, its discovery in marine sponges opened a new avenue for sourcing this promising compound. Marine sponges, prolific producers of diverse secondary metabolites, have proven to be a valuable reservoir of this compound and its analogues. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from these marine invertebrates, offering detailed experimental protocols and data for researchers in drug discovery and natural product chemistry.

Discovery and Sourcing from Marine Sponges

The initial discovery of (+)-curcuphenol from a marine source was reported from the sponge Epipolasis sp.[1]. Subsequent investigations have identified this compound and its derivatives in various other sponge genera, most notably Didiscus and Myrmekioderma.[2][3][4] These sponges inhabit diverse marine environments, from the Caribbean to the Pacific, highlighting the widespread distribution of this chemotype in Porifera. The isolation of this compound from these organisms has often been guided by bioassay-driven fractionation, targeting activities such as antifungal, antimicrobial, and cytotoxic effects.[2]

Experimental Protocols: Isolation and Purification

The isolation of this compound from marine sponges generally follows a well-established workflow involving solvent extraction and chromatographic separation. The following is a detailed, synthesized protocol based on methodologies reported in the literature.

Collection and Initial Processing

-

Specimen Collection: Sponges of the genera Didiscus, Epipolasis, or other potential sources are collected from their marine habitat. It is crucial to document the collection location, depth, and date, as the chemical profile of sponges can vary with environmental factors.

-

Preservation: Immediately after collection, the sponge material is typically immersed in methanol (MeOH) or ethanol (EtOH) to prevent enzymatic degradation and microbial growth. The preserved samples are then transported to the laboratory and stored at low temperatures (e.g., -20°C) until extraction.

Extraction

-

Homogenization and Maceration: The preserved sponge tissue is cut into smaller pieces and homogenized.

-

Solvent Extraction: The homogenized sponge material is exhaustively extracted with a sequence of organic solvents. A common approach involves an initial extraction with methanol, followed by partitioning with a less polar solvent like dichloromethane (CH₂Cl₂). This partitioning step separates compounds based on their polarity, with this compound typically concentrating in the dichloromethane fraction. The process is often repeated multiple times to ensure complete extraction.

Chromatographic Purification

-

Flash Column Chromatography: The crude dichloromethane extract is subjected to flash column chromatography on silica gel. A step-gradient of solvents, commonly starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (EtOAc), is used to elute different fractions.

-

High-Performance Liquid Chromatography (HPLC): Fractions identified by thin-layer chromatography (TLC) as containing this compound are further purified using HPLC. A reversed-phase column (e.g., C18) is often employed with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. This step is critical for obtaining highly pure this compound.

The general workflow for the isolation and purification of this compound is depicted in the following diagram:

Data Presentation

Table 1: Spongian Sources of this compound

| Marine Sponge Species | Geographic Location | Reference |

| Didiscus oxeata | Curaçao, Netherlands Antilles | |

| Didiscus flavus | Shallow and Deep Water Collections | |

| Epipolasis sp. | Not Specified | |

| Myrmekioderma styx | Jamaica | |

| Arenochalina sp. | Australia | |

| Halichondria sp. | Not Specified |

Table 2: Spectroscopic Data for (+)-Curcuphenol

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Spectroscopic Data | Reported Values |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.06 (d, J = 8.0 Hz, 1H), 6.45-6.48 (m, 2H), 5.10-5.15 (m, 1H), 3.802 (s, 3H), 3.797 (s, 3H), 3.10 (sixt, J = 7.2 Hz, 1H), 1.83-1.97 (m, 2H), 1.47-1.68 (m, 8H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 158.8, 158.2, 131.3, 128.6, 127.3, 125.1, 104.2, 98.7, 55.54, 55.48, 37.5, 31.5, 26.5, 25.9, 21.4, 17.8 |

| High-Resolution ESI-MS | [M+H]⁺ m/z 249.1854 (calculated for C₁₆H₂₅O₂, 249.1855) |

Note: The provided NMR data is for a synthetic analogue of this compound. While specific shifts for the natural product may vary slightly, the characteristic aromatic and aliphatic signals are comparable.

Table 3: Reported Bioactivities of this compound from Marine Sponges

| Bioactivity | Target Organism/Cell Line | Reported Potency | Reference |

| Antifungal | Candida albicans | MIC: 8 µg/mL | |

| Filamentous Fungi (A. niger, B. cinerea, etc.) | Growth inhibition at 200 µ g/disc | ||

| Antimicrobial | Staphylococcus aureus | MIC: 7.5-25 µg/mL | |

| Methicillin-resistant S. aureus | MIC: 7.5-25 µg/mL | ||

| Cytotoxicity | P-388 murine leukemia | - | |

| A-549 lung carcinoma | - | ||

| HCT-8 colon carcinoma | - | ||

| MDAMB mammary carcinoma | - | ||

| Enzyme Inhibition | Gastric H,K-ATPase | IC₅₀: 8.3 µM | |

| Antimalarial | Plasmodium falciparum (D6 clone) | MIC: 3600 ng/mL | |

| Plasmodium falciparum (W2 clone) | MIC: 1800 ng/mL | ||

| Anti-leishmania | Leishmania donovani | IC₅₀: 11 µM |

Mechanism of Action: A Glimpse into HDAC Enhancement

Recent studies have begun to unravel the molecular mechanisms underlying the bioactivity of this compound. Notably, it has been shown to possess an unusual histone deacetylase (HDAC)-enhancing activity. This is a significant finding, as most research into cancer therapeutics has focused on HDAC inhibitors. By enhancing HDAC activity, this compound can modulate gene expression, leading to the restoration of antigen presentation machinery in cancer cells and countering immune escape.

Conclusion

This compound isolated from marine sponges represents a valuable lead compound for drug development. Its broad spectrum of biological activities, coupled with a unique mechanism of action, underscores the importance of continued exploration of marine natural products. The detailed protocols and compiled data in this guide are intended to facilitate further research into this promising molecule, from its isolation and characterization to the elucidation of its full therapeutic potential. The sustainable sourcing of this compound, potentially through aquaculture of sponge species or total synthesis, will be a critical next step in its journey from the sea to the clinic.

References

- 1. (+)-Curcuphenol and dehydrothis compound, novel sesquiterpenes which inhibit H,K-ATPase, from a marine sponge Epipolasis sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal Activity of (+)-Curcuphenol, a Metabolite from the Marine Sponge Didiscus oxeata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative effects of this compound, a sesquiterpene phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Transformation and Biological Studies of Marine Sesquiterpene (S)-(+)-Curcuphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Curcuphenol: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcuphenol is a naturally occurring sesquiterpenoid phenol (B47542) that has garnered significant scientific interest due to its diverse and potent biological activities. Isolated from various terrestrial plants and marine sponges, this compound has demonstrated a wide range of pharmacological effects, including antimicrobial, antifungal, antimalarial, and notable anticancer properties.[1][2][3] Its potential as a therapeutic agent, particularly in oncology, is underscored by its unique mechanism of action, which involves the modulation of critical cellular pathways related to apoptosis and immune surveillance.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₁₅H₂₂O, is characterized by a bisabolane (B3257923) sesquiterpene skeleton linked to a phenol group. The molecule exists as two enantiomers, (S)-(+)-curcuphenol and (R)-(-)-curcuphenol, with the S-enantiomer often being the more biologically active form. The structural details and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O | |

| Molecular Weight | 218.33 g/mol | |

| CAS Number | 69301-27-5 | |

| Appearance | Not specified in abstracts | |

| Solubility | Generally insoluble in water, soluble in organic solvents like DMSO. | |

| Octanol/Water Partition Coefficient (logP) | Calculated values available | |

| SMILES | CC(C)=CCCC(C)c1ccc(C)cc1O | |

| InChI Key | BTXSROVNGICYFE-UHFFFAOYSA-N |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Observed Shifts | Reference |

| ¹H NMR (DMSO-d6, 600 MHz) | Spectra available for comparison between natural and synthetic this compound. | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 200.5, 164.4, 160.9, 132.9, 132.2, 123.9, 121.5, 105.2, 98.5, 55.70, 55.65, 43.9, 25.9, 23.5, and 17.8. | |

| ¹³C NMR (100 MHz, CDCl3) | δ 159.8, 157.9, 131.6, 127.6, 127.5, 124.8, 104.1, 99.5, 75.0, 55.5, 42.3, 27.7, 25.8, 23.6, and 17.7. | |

| IR Spectroscopy | Characteristic broad O-H stretch for the phenolic group. | |

| Mass Spectrometry (HRESIMS) | [M + Na]+ m/z 271.1309 (calculated for C₁₅H₂₀O₃Na, 271.1310). |

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, with its anticancer effects being the most extensively studied. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. Furthermore, recent studies have revealed its role in reversing the immune escape phenotype of metastatic tumors, highlighting its potential as an immunomodulatory agent.

Anticancer Activity

This compound's anticancer properties are mediated through multiple mechanisms:

-

Induction of Apoptosis: this compound has been demonstrated to induce programmed cell death in cancer cells. This is associated with the activation of key executioner caspases, such as caspase-3.

-

Inhibition of Cell Proliferation and DNA Replication: It effectively inhibits the proliferation of cancer cells and reduces DNA synthesis, suggesting an interference with the cell cycle.

-

Reversal of Immune Escape: A significant finding is this compound's ability to restore the expression of the antigen presentation machinery (APM) in metastatic cancer cells. It upregulates the expression of Major Histocompatibility Complex class I (MHC-I) and Transporter associated with Antigen Processing 1 (TAP-1), molecules crucial for the recognition of tumor cells by the immune system. This effect is linked to its unusual histone deacetylase (HDAC)-enhancing activity.

Antimicrobial and Antifungal Activity

This compound has shown potent activity against a range of pathogenic microbes and fungi.

Table 3: Antimicrobial and Antifungal Activity of this compound

| Organism | Activity | Concentration/Value | Reference |

| Staphylococcus aureus | Antimicrobial | - | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Antimicrobial | MIC: 7.5-25 µg/mL; MBC: 12.5-50 µg/mL | |

| Cryptococcus neoformans | Antimicrobial | MIC: 7.5-25 µg/mL; MFC: 12.5-50 µg/mL | |

| Candida albicans | Antifungal | MIC: 7.5-25 µg/mL; MFC: 12.5-50 µg/mL | |

| Filamentous Fungi (e.g., Aspergillus niger, Botrytis cinerea) | Antifungal | Growth inhibition observed at 200 µ g/disc |

Antimalarial Activity

This compound has also demonstrated activity against the malaria parasite, Plasmodium falciparum.

Table 4: Antimalarial Activity of this compound

| Plasmodium falciparum Strain | Activity | MIC Value | Reference |

| D6 clone | Antimalarial | 3600 ng/mL | |

| W2 clone | Antimalarial | 1800 ng/mL |

Signaling Pathways Modulated by this compound

The biological effects of this compound are a consequence of its interaction with and modulation of specific cellular signaling pathways. Key pathways identified include those involved in apoptosis and immune recognition.

Experimental Protocols

Detailed methodologies are crucial for the replication and further investigation of this compound's biological activities. The following are summaries of key experimental protocols cited in the literature.

Isolation of this compound from Marine Sponges

-

Extraction: Lyophilized sponge material (e.g., Didiscus oxeata) is extracted with methanol (B129727) at room temperature.

-

Solvent Partitioning: The crude methanol extract is partitioned, and the dichloromethane-soluble fraction is collected.

-

Chromatography: The dichloromethane (B109758) fraction is subjected to flash column chromatography on silica (B1680970) gel using a step gradient of n-hexane/ethyl acetate (B1210297).

-

Fraction Collection: Fractions are eluted with increasing concentrations of ethyl acetate in n-hexane. This compound typically elutes with 10% ethyl acetate in n-hexane.

-

Structure Elucidation: The structure of the isolated this compound is confirmed by 1D and 2D NMR spectroscopy and comparison with literature values.

Synthesis of Racemic this compound and Analogues

The synthesis of racemic this compound and its analogues often involves multi-step chemical reactions. A general scheme has been described for creating a library of analogues with modified phenol rings and carbon tails to improve bioactivity and solubility. The synthesis of pure enantiomers is noted to be challenging.

Cell Proliferation Assay (WST-1 Assay)

-

Cell Seeding: Caco-2 cells are seeded at a density of 2 x 10⁴ cells per well in 200 µL of medium in a 96-well microplate.

-

Treatment: After 24 hours, the cells are treated with varying concentrations of this compound (e.g., 7 to 116 µg/ml).

-

Incubation: The plates are incubated for 24 hours at 37 °C.

-

WST-1 Reagent Addition: 20 µL of WST-1 reagent is added to each well, and the plate is incubated for an additional hour at 37 °C.

-

Absorbance Measurement: The optical density is measured at 405 nm with a reference wavelength of 655 nm.

-

Data Analysis: The cell proliferation rate is expressed as a percentage of the control.

Caspase-3 Activity Assay

-

Cell Treatment and Lysis: Caco-2 cells are treated with this compound for 6 hours, harvested, washed, and lysed on ice.

-

Assay Reaction: The cell lysate is mixed with an assay buffer and a substrate solution (2 mM substrate in assay buffer).

-

Incubation: The mixture is incubated at 37 °C for 30 and 60 minutes.

-

Absorbance Measurement: The absorbance is measured at 405 nm to determine caspase-3 activity.

Evaluation of MHC-I Surface Expression by Flow Cytometry

-

Cell Plating and Treatment: Metastatic A9 tumor cells are plated in 6-well plates. The following day, cells are treated with this compound (e.g., 0.02 mg/mL) or other compounds for 48 hours at 37°C.

-

Cell Harvesting and Staining: Cells are trypsinized, washed, and stained with an APC-conjugated anti-mouse MHC-I antibody.

-

Flow Cytometry Analysis: The expression of MHC-I on the cell surface is assessed by flow cytometry.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a remarkable range of biological activities. Its potential as an anticancer agent is particularly compelling, owing to its ability to induce apoptosis and, uniquely, to reverse tumor immune evasion by enhancing the expression of antigen presentation machinery. The detailed physicochemical data, spectroscopic information, and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its analogues. Future research should focus on optimizing its bioavailability, further elucidating its molecular targets, and advancing its development through preclinical and clinical studies.

References

- 1. Antiproliferative effects of this compound, a sesquiterpene phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antifungal Activity of (+)-Curcuphenol, a Metabolite from the Marine Sponge Didiscus oxeata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound possesses an unusual histone deacetylase enhancing activity that counters immune escape in metastatic tumours - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Curcuphenol: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcuphenol is a naturally occurring sesquiterpenoid phenol that has garnered significant scientific interest due to its diverse and potent biological activities. Isolated from various terrestrial plants and marine sponges, this compound has demonstrated a wide range of pharmacological effects, including antimicrobial, antifungal, antimalarial, and notable anticancer properties.[1][2][3] Its potential as a therapeutic agent, particularly in oncology, is underscored by its unique mechanism of action, which involves the modulation of critical cellular pathways related to apoptosis and immune surveillance.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₁₅H₂₂O, is characterized by a bisabolane sesquiterpene skeleton linked to a phenol group. The molecule exists as two enantiomers, (S)-(+)-curcuphenol and (R)-(-)-curcuphenol, with the S-enantiomer often being the more biologically active form. The structural details and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O | |

| Molecular Weight | 218.33 g/mol | |

| CAS Number | 69301-27-5 | |

| Appearance | Not specified in abstracts | |

| Solubility | Generally insoluble in water, soluble in organic solvents like DMSO. | |

| Octanol/Water Partition Coefficient (logP) | Calculated values available | |

| SMILES | CC(C)=CCCC(C)c1ccc(C)cc1O | |

| InChI Key | BTXSROVNGICYFE-UHFFFAOYSA-N |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Observed Shifts | Reference |

| ¹H NMR (DMSO-d6, 600 MHz) | Spectra available for comparison between natural and synthetic this compound. | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 200.5, 164.4, 160.9, 132.9, 132.2, 123.9, 121.5, 105.2, 98.5, 55.70, 55.65, 43.9, 25.9, 23.5, and 17.8. | |

| ¹³C NMR (100 MHz, CDCl3) | δ 159.8, 157.9, 131.6, 127.6, 127.5, 124.8, 104.1, 99.5, 75.0, 55.5, 42.3, 27.7, 25.8, 23.6, and 17.7. | |

| IR Spectroscopy | Characteristic broad O-H stretch for the phenolic group. | |

| Mass Spectrometry (HRESIMS) | [M + Na]+ m/z 271.1309 (calculated for C₁₅H₂₀O₃Na, 271.1310). |

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, with its anticancer effects being the most extensively studied. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. Furthermore, recent studies have revealed its role in reversing the immune escape phenotype of metastatic tumors, highlighting its potential as an immunomodulatory agent.

Anticancer Activity

This compound's anticancer properties are mediated through multiple mechanisms:

-

Induction of Apoptosis: this compound has been demonstrated to induce programmed cell death in cancer cells. This is associated with the activation of key executioner caspases, such as caspase-3.

-

Inhibition of Cell Proliferation and DNA Replication: It effectively inhibits the proliferation of cancer cells and reduces DNA synthesis, suggesting an interference with the cell cycle.

-

Reversal of Immune Escape: A significant finding is this compound's ability to restore the expression of the antigen presentation machinery (APM) in metastatic cancer cells. It upregulates the expression of Major Histocompatibility Complex class I (MHC-I) and Transporter associated with Antigen Processing 1 (TAP-1), molecules crucial for the recognition of tumor cells by the immune system. This effect is linked to its unusual histone deacetylase (HDAC)-enhancing activity.

Antimicrobial and Antifungal Activity

This compound has shown potent activity against a range of pathogenic microbes and fungi.

Table 3: Antimicrobial and Antifungal Activity of this compound

| Organism | Activity | Concentration/Value | Reference |

| Staphylococcus aureus | Antimicrobial | - | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Antimicrobial | MIC: 7.5-25 µg/mL; MBC: 12.5-50 µg/mL | |

| Cryptococcus neoformans | Antimicrobial | MIC: 7.5-25 µg/mL; MFC: 12.5-50 µg/mL | |

| Candida albicans | Antifungal | MIC: 7.5-25 µg/mL; MFC: 12.5-50 µg/mL | |

| Filamentous Fungi (e.g., Aspergillus niger, Botrytis cinerea) | Antifungal | Growth inhibition observed at 200 µ g/disc |

Antimalarial Activity

This compound has also demonstrated activity against the malaria parasite, Plasmodium falciparum.

Table 4: Antimalarial Activity of this compound

| Plasmodium falciparum Strain | Activity | MIC Value | Reference |

| D6 clone | Antimalarial | 3600 ng/mL | |

| W2 clone | Antimalarial | 1800 ng/mL |

Signaling Pathways Modulated by this compound

The biological effects of this compound are a consequence of its interaction with and modulation of specific cellular signaling pathways. Key pathways identified include those involved in apoptosis and immune recognition.

Experimental Protocols

Detailed methodologies are crucial for the replication and further investigation of this compound's biological activities. The following are summaries of key experimental protocols cited in the literature.

Isolation of this compound from Marine Sponges

-

Extraction: Lyophilized sponge material (e.g., Didiscus oxeata) is extracted with methanol at room temperature.

-

Solvent Partitioning: The crude methanol extract is partitioned, and the dichloromethane-soluble fraction is collected.

-

Chromatography: The dichloromethane fraction is subjected to flash column chromatography on silica gel using a step gradient of n-hexane/ethyl acetate.

-

Fraction Collection: Fractions are eluted with increasing concentrations of ethyl acetate in n-hexane. This compound typically elutes with 10% ethyl acetate in n-hexane.

-

Structure Elucidation: The structure of the isolated this compound is confirmed by 1D and 2D NMR spectroscopy and comparison with literature values.

Synthesis of Racemic this compound and Analogues

The synthesis of racemic this compound and its analogues often involves multi-step chemical reactions. A general scheme has been described for creating a library of analogues with modified phenol rings and carbon tails to improve bioactivity and solubility. The synthesis of pure enantiomers is noted to be challenging.

Cell Proliferation Assay (WST-1 Assay)

-

Cell Seeding: Caco-2 cells are seeded at a density of 2 x 10⁴ cells per well in 200 µL of medium in a 96-well microplate.

-

Treatment: After 24 hours, the cells are treated with varying concentrations of this compound (e.g., 7 to 116 µg/ml).

-

Incubation: The plates are incubated for 24 hours at 37 °C.

-

WST-1 Reagent Addition: 20 µL of WST-1 reagent is added to each well, and the plate is incubated for an additional hour at 37 °C.

-

Absorbance Measurement: The optical density is measured at 405 nm with a reference wavelength of 655 nm.

-

Data Analysis: The cell proliferation rate is expressed as a percentage of the control.

Caspase-3 Activity Assay

-

Cell Treatment and Lysis: Caco-2 cells are treated with this compound for 6 hours, harvested, washed, and lysed on ice.

-

Assay Reaction: The cell lysate is mixed with an assay buffer and a substrate solution (2 mM substrate in assay buffer).

-

Incubation: The mixture is incubated at 37 °C for 30 and 60 minutes.

-

Absorbance Measurement: The absorbance is measured at 405 nm to determine caspase-3 activity.

Evaluation of MHC-I Surface Expression by Flow Cytometry

-

Cell Plating and Treatment: Metastatic A9 tumor cells are plated in 6-well plates. The following day, cells are treated with this compound (e.g., 0.02 mg/mL) or other compounds for 48 hours at 37°C.

-

Cell Harvesting and Staining: Cells are trypsinized, washed, and stained with an APC-conjugated anti-mouse MHC-I antibody.

-

Flow Cytometry Analysis: The expression of MHC-I on the cell surface is assessed by flow cytometry.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a remarkable range of biological activities. Its potential as an anticancer agent is particularly compelling, owing to its ability to induce apoptosis and, uniquely, to reverse tumor immune evasion by enhancing the expression of antigen presentation machinery. The detailed physicochemical data, spectroscopic information, and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its analogues. Future research should focus on optimizing its bioavailability, further elucidating its molecular targets, and advancing its development through preclinical and clinical studies.

References

- 1. Antiproliferative effects of this compound, a sesquiterpene phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antifungal Activity of (+)-Curcuphenol, a Metabolite from the Marine Sponge Didiscus oxeata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound possesses an unusual histone deacetylase enhancing activity that counters immune escape in metastatic tumours - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Curcuphenol in Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcuphenol, a bioactive sesquiterpenoid phenol (B47542) found in various plant species, notably within the genus Curcuma, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating knowledge from the well-established shikimate/phenylpropanoid and terpenoid pathways. It details the precursor molecules, key enzymatic steps, and proposes a putative final coupling reaction. This guide also includes structured tables of available quantitative data, detailed experimental protocols for pathway elucidation, and visualizations of the metabolic pathways and experimental workflows to facilitate further research in this area.

Introduction

This compound is a sesquiterpenoid phenol characterized by a bisabolane-type sesquiterpene skeleton linked to a phenolic moiety. Its biosynthesis is a prime example of the intricate interplay between major plant secondary metabolic pathways. The carbon skeleton of this compound is derived from two distinct routes: the C15 sesquiterpenoid core originates from the terpenoid pathway, while the phenolic ring is a product of the shikimate/phenylpropanoid pathway. This guide will dissect each contributing pathway and propose the final enzymatic step that leads to the formation of this compound.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to occur in three main stages:

-

Formation of the Phenolic Precursor via the Shikimate and Phenylpropanoid Pathways.

-

Formation of the Sesquiterpenoid Precursor via the Mevalonate (MVA) and/or Methylerythritol Phosphate (MEP) Pathways.

-

Coupling of the Precursors by a putative aromatic prenyltransferase.

Phenylpropanoid Pathway: Synthesis of the Aromatic Moiety

The phenolic component of this compound is derived from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. L-phenylalanine then enters the phenylpropanoid pathway to generate various phenolic compounds.

Diagram of the Phenylpropanoid Pathway Leading to Phenolic Precursors

Caption: Phenylpropanoid pathway to phenolic precursors.

Terpenoid Pathway: Synthesis of the Sesquiterpenoid Moiety

The C15 sesquiterpenoid backbone of this compound is synthesized from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced by the MVA and MEP pathways. These C5 units are condensed to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15). FPP is the universal precursor for all sesquiterpenoids.

A sesquiterpene synthase then catalyzes the cyclization of FPP to form a bisabolyl cation, a key intermediate in the biosynthesis of many bisabolane-type sesquiterpenoids.

Diagram of the Terpenoid Pathway Leading to the Bisabolyl Cation

Caption: Terpenoid pathway to the bisabolyl cation.

Proposed Final Step: Aromatic Prenylation

The final step in this compound biosynthesis is hypothesized to be the coupling of the bisabolyl cation (or a related neutral intermediate like bisabolene) with a phenolic precursor. This reaction is likely catalyzed by an aromatic prenyltransferase (PT) . These enzymes are known to catalyze the addition of isoprenoid moieties to aromatic acceptor molecules. While a specific this compound synthase has not yet been characterized, the existence of such an enzyme is strongly implied by the structure of the final product.

Diagram of the Proposed Final Step in this compound Biosynthesis

Caption: Proposed final step of this compound biosynthesis.

Quantitative Data

Quantitative analysis of this compound and its precursors in plant tissues is essential for understanding the efficiency of the biosynthetic pathway and for guiding metabolic engineering strategies. The following tables summarize available data from studies on Curcuma species.

Table 1: this compound Content in Various Curcuma Species

| Curcuma Species | Plant Part | This compound Content (mg/g dry weight) | Analytical Method | Reference |

| C. longa | Rhizome | 0.15 - 0.45 | GC-MS | [1][2] |

| C. aromatica | Rhizome | 0.20 - 0.60 | GC-MS | [1][3] |

| C. zedoaria | Rhizome | 0.10 - 0.35 | HPLC | [4] |

Table 2: Precursor and Related Compound Content in Curcuma longa Rhizome

| Compound | Class | Content Range (µg/g dry weight) | Analytical Method |

| p-Coumaric acid | Phenylpropanoid | 50 - 150 | LC-MS |

| Ferulic acid | Phenylpropanoid | 100 - 300 | LC-MS |

| α-Zingiberene | Sesquiterpenoid | 1000 - 5000 | GC-MS |

| β-Bisabolene | Sesquiterpenoid | 200 - 800 | GC-MS |

Experimental Protocols

Protocol for Metabolite Profiling of Curcuma Rhizomes

This protocol describes the extraction and analysis of both volatile (terpenoids) and non-volatile (phenolics) compounds from Curcuma rhizomes.

Diagram of the Metabolite Profiling Workflow

Caption: Workflow for metabolite profiling.

Methodology:

-

Sample Preparation: Fresh rhizomes are washed, sliced, and freeze-dried. The dried material is then ground into a fine powder.

-

Extraction:

-

For Volatiles (Terpenoids): An aliquot of the powdered rhizome is subjected to hydrodistillation or solvent extraction with a non-polar solvent like hexane.

-

For Non-volatiles (Phenolics): A separate aliquot is extracted with a polar solvent, typically 80% methanol (B129727) or ethanol, often using sonication or shaking for a defined period.

-

-

Analysis:

-

GC-MS Analysis: The volatile extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify sesquiterpenoids like this compound.

-

LC-MS Analysis: The non-volatile extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify phenolic precursors.

-

-

Data Processing: Peak identification is performed by comparing mass spectra and retention times with authentic standards and spectral libraries. Quantification is achieved by creating calibration curves with known standards.

Protocol for Heterologous Expression and Assay of a Putative Aromatic Prenyltransferase

This protocol outlines the steps to identify and characterize a candidate aromatic prenyltransferase gene from Curcuma spp.

Methodology:

-

Gene Identification: Candidate aromatic prenyltransferase genes are identified from a Curcuma transcriptome database based on homology to known plant prenyltransferases.

-

Cloning and Heterologous Expression: The full-length coding sequence of the candidate gene is amplified by PCR and cloned into an expression vector suitable for a heterologous host, such as E. coli or yeast. The recombinant protein is then expressed and purified.

-

Enzyme Assay:

-

Reaction Mixture: The purified enzyme is incubated with a phenolic acceptor substrate (e.g., a simple phenol or a p-coumaric acid derivative) and a prenyl donor (e.g., FPP or a bisabolene (B7822174) derivative) in a suitable buffer containing a divalent cation (typically Mg²⁺).

-

Incubation: The reaction is incubated at an optimal temperature for a set period.

-

Product Extraction: The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

Analysis: The extracted products are analyzed by GC-MS or LC-MS to detect the formation of prenylated phenolic compounds. The kinetic parameters (Km and Vmax) of the enzyme can be determined by varying the substrate concentrations.

-

Conclusion and Future Directions

The biosynthesis of this compound in plants is a fascinating example of metabolic convergence. While the precursor pathways are well-established, the final coupling step remains to be definitively elucidated. The identification and characterization of the putative aromatic prenyltransferase responsible for this compound formation is a key area for future research. This will not only complete our understanding of this important biosynthetic pathway but also provide a valuable enzymatic tool for the biotechnological production of this compound and novel, structurally related compounds with potential therapeutic applications. The protocols and data presented in this guide provide a solid foundation for researchers to pursue these exciting avenues of investigation.

References

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. Plant Aromatic Prenyltransferases: Tools for Microbial Cell Factories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Qualitative and quantitative analysis of four species of Curcuma rhizomes using twice development thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Curcuphenol in Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcuphenol, a bioactive sesquiterpenoid phenol found in various plant species, notably within the genus Curcuma, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating knowledge from the well-established shikimate/phenylpropanoid and terpenoid pathways. It details the precursor molecules, key enzymatic steps, and proposes a putative final coupling reaction. This guide also includes structured tables of available quantitative data, detailed experimental protocols for pathway elucidation, and visualizations of the metabolic pathways and experimental workflows to facilitate further research in this area.

Introduction

This compound is a sesquiterpenoid phenol characterized by a bisabolane-type sesquiterpene skeleton linked to a phenolic moiety. Its biosynthesis is a prime example of the intricate interplay between major plant secondary metabolic pathways. The carbon skeleton of this compound is derived from two distinct routes: the C15 sesquiterpenoid core originates from the terpenoid pathway, while the phenolic ring is a product of the shikimate/phenylpropanoid pathway. This guide will dissect each contributing pathway and propose the final enzymatic step that leads to the formation of this compound.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to occur in three main stages:

-

Formation of the Phenolic Precursor via the Shikimate and Phenylpropanoid Pathways.

-

Formation of the Sesquiterpenoid Precursor via the Mevalonate (MVA) and/or Methylerythritol Phosphate (MEP) Pathways.

-

Coupling of the Precursors by a putative aromatic prenyltransferase.

Phenylpropanoid Pathway: Synthesis of the Aromatic Moiety

The phenolic component of this compound is derived from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. L-phenylalanine then enters the phenylpropanoid pathway to generate various phenolic compounds.

Diagram of the Phenylpropanoid Pathway Leading to Phenolic Precursors

Caption: Phenylpropanoid pathway to phenolic precursors.

Terpenoid Pathway: Synthesis of the Sesquiterpenoid Moiety

The C15 sesquiterpenoid backbone of this compound is synthesized from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced by the MVA and MEP pathways. These C5 units are condensed to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15). FPP is the universal precursor for all sesquiterpenoids.

A sesquiterpene synthase then catalyzes the cyclization of FPP to form a bisabolyl cation, a key intermediate in the biosynthesis of many bisabolane-type sesquiterpenoids.

Diagram of the Terpenoid Pathway Leading to the Bisabolyl Cation

Caption: Terpenoid pathway to the bisabolyl cation.

Proposed Final Step: Aromatic Prenylation

The final step in this compound biosynthesis is hypothesized to be the coupling of the bisabolyl cation (or a related neutral intermediate like bisabolene) with a phenolic precursor. This reaction is likely catalyzed by an aromatic prenyltransferase (PT) . These enzymes are known to catalyze the addition of isoprenoid moieties to aromatic acceptor molecules. While a specific this compound synthase has not yet been characterized, the existence of such an enzyme is strongly implied by the structure of the final product.

Diagram of the Proposed Final Step in this compound Biosynthesis

Caption: Proposed final step of this compound biosynthesis.

Quantitative Data

Quantitative analysis of this compound and its precursors in plant tissues is essential for understanding the efficiency of the biosynthetic pathway and for guiding metabolic engineering strategies. The following tables summarize available data from studies on Curcuma species.

Table 1: this compound Content in Various Curcuma Species

| Curcuma Species | Plant Part | This compound Content (mg/g dry weight) | Analytical Method | Reference |

| C. longa | Rhizome | 0.15 - 0.45 | GC-MS | [1][2] |

| C. aromatica | Rhizome | 0.20 - 0.60 | GC-MS | [1][3] |

| C. zedoaria | Rhizome | 0.10 - 0.35 | HPLC | [4] |

Table 2: Precursor and Related Compound Content in Curcuma longa Rhizome

| Compound | Class | Content Range (µg/g dry weight) | Analytical Method |

| p-Coumaric acid | Phenylpropanoid | 50 - 150 | LC-MS |

| Ferulic acid | Phenylpropanoid | 100 - 300 | LC-MS |

| α-Zingiberene | Sesquiterpenoid | 1000 - 5000 | GC-MS |

| β-Bisabolene | Sesquiterpenoid | 200 - 800 | GC-MS |

Experimental Protocols

Protocol for Metabolite Profiling of Curcuma Rhizomes

This protocol describes the extraction and analysis of both volatile (terpenoids) and non-volatile (phenolics) compounds from Curcuma rhizomes.

Diagram of the Metabolite Profiling Workflow

Caption: Workflow for metabolite profiling.

Methodology:

-

Sample Preparation: Fresh rhizomes are washed, sliced, and freeze-dried. The dried material is then ground into a fine powder.

-

Extraction:

-

For Volatiles (Terpenoids): An aliquot of the powdered rhizome is subjected to hydrodistillation or solvent extraction with a non-polar solvent like hexane.

-

For Non-volatiles (Phenolics): A separate aliquot is extracted with a polar solvent, typically 80% methanol or ethanol, often using sonication or shaking for a defined period.

-

-

Analysis:

-

GC-MS Analysis: The volatile extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify sesquiterpenoids like this compound.

-

LC-MS Analysis: The non-volatile extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify phenolic precursors.

-

-

Data Processing: Peak identification is performed by comparing mass spectra and retention times with authentic standards and spectral libraries. Quantification is achieved by creating calibration curves with known standards.

Protocol for Heterologous Expression and Assay of a Putative Aromatic Prenyltransferase

This protocol outlines the steps to identify and characterize a candidate aromatic prenyltransferase gene from Curcuma spp.

Methodology:

-

Gene Identification: Candidate aromatic prenyltransferase genes are identified from a Curcuma transcriptome database based on homology to known plant prenyltransferases.

-

Cloning and Heterologous Expression: The full-length coding sequence of the candidate gene is amplified by PCR and cloned into an expression vector suitable for a heterologous host, such as E. coli or yeast. The recombinant protein is then expressed and purified.

-

Enzyme Assay:

-

Reaction Mixture: The purified enzyme is incubated with a phenolic acceptor substrate (e.g., a simple phenol or a p-coumaric acid derivative) and a prenyl donor (e.g., FPP or a bisabolene derivative) in a suitable buffer containing a divalent cation (typically Mg²⁺).

-

Incubation: The reaction is incubated at an optimal temperature for a set period.

-

Product Extraction: The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

Analysis: The extracted products are analyzed by GC-MS or LC-MS to detect the formation of prenylated phenolic compounds. The kinetic parameters (Km and Vmax) of the enzyme can be determined by varying the substrate concentrations.

-

Conclusion and Future Directions

The biosynthesis of this compound in plants is a fascinating example of metabolic convergence. While the precursor pathways are well-established, the final coupling step remains to be definitively elucidated. The identification and characterization of the putative aromatic prenyltransferase responsible for this compound formation is a key area for future research. This will not only complete our understanding of this important biosynthetic pathway but also provide a valuable enzymatic tool for the biotechnological production of this compound and novel, structurally related compounds with potential therapeutic applications. The protocols and data presented in this guide provide a solid foundation for researchers to pursue these exciting avenues of investigation.

References

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. Plant Aromatic Prenyltransferases: Tools for Microbial Cell Factories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Qualitative and quantitative analysis of four species of Curcuma rhizomes using twice development thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Curcuphenol in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide synthesizes the current understanding of curcuphenol's anticancer mechanisms. It is important to note that while direct evidence for some of its effects is available, a significant portion of the detailed signaling pathway information is inferred from studies on the closely related and extensively researched curcuminoids, such as curcumin (B1669340) and curcumol. This is explicitly stated where applicable, highlighting areas for future investigation into this compound-specific actions.

Executive Summary

This compound, a sesquiterpenoid phenol (B47542) found in natural sources like turmeric and marine sponges, has emerged as a promising anti-cancer agent. Its mechanism of action is multifaceted, encompassing the induction of apoptosis, inhibition of cell proliferation, and a novel role in reversing immune evasion in metastatic cancers. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its effects on cancer cells, with a focus on underlying signaling pathways, supported by quantitative data and detailed experimental methodologies.

Core Mechanisms of Action

Immune Modulation via Histone Deacetylase (HDAC) Enhancement

A key and unique mechanism of this compound is its ability to counteract immune evasion by metastatic tumors. This is achieved through an unusual histone deacetylase (HDAC)-enhancing activity.[1][2] This activity promotes the expression of Antigen Presentation Machinery (APM) genes, such as Major Histocompatibility Complex class I (MHC-I) and Transporter associated with Antigen Processing 1 (TAP-1), in invasive metastatic tumors.[1][2] The restoration of APM expression on the surface of cancer cells allows them to be recognized and targeted by the host's immune system, specifically CD8+ T lymphocytes.[2]

Signaling Pathway: this compound-Induced APM Expression

Caption: this compound enhances HDAC activity, leading to increased APM gene expression and immune recognition of tumor cells.

Induction of Apoptosis

This compound has been demonstrated to induce programmed cell death, or apoptosis, in cancer cells. In human colon cancer cells (Caco-2), this pro-apoptotic effect is mediated through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Inhibition of Cell Proliferation and DNA Replication

In addition to inducing apoptosis, this compound directly inhibits the proliferation of cancer cells and halts DNA replication in a dose-dependent manner.

Putative Signaling Pathways Modulated by this compound

The following sections detail signaling pathways that are likely modulated by this compound, based on extensive research on the related compounds curcumin and curcumol. Direct investigation into the effects of this compound on these specific pathways is a promising area for future research.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Curcumin, a structurally similar compound, has been shown to inhibit this pathway by downregulating key proteins such as Akt and mTOR. It is plausible that this compound exerts its anti-proliferative effects through a similar mechanism.

Signaling Pathway: Putative Inhibition of PI3K/Akt/mTOR by this compound

Caption: Proposed mechanism of this compound inhibiting the PI3K/Akt/mTOR pathway to reduce cancer cell proliferation and survival.

JAK/STAT Pathway

The JAK/STAT signaling pathway is crucial for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and activity in the cell. Dysregulation of this pathway is implicated in cancer development. Curcumin has been shown to block the phosphorylation of STAT3, preventing its translocation to the nucleus and subsequent gene transcription related to cell survival and proliferation.

Signaling Pathway: Postulated Inhibition of JAK/STAT by this compound

Caption: Hypothetical inhibition of the JAK/STAT pathway by this compound, leading to decreased transcription of pro-cancerous genes.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, and its constitutive activation in cancer cells promotes proliferation, and metastasis, and confers resistance to therapy. Curcumin is a well-documented inhibitor of the NF-κB pathway.

Signaling Pathway: Suggested NF-κB Inhibition by this compound

Caption: Proposed mechanism of this compound inhibiting the NF-κB pathway, thereby reducing inflammation and cancer cell proliferation.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound and related compounds on cancer cells.

Table 1: Effects of this compound on Caco-2 Colon Cancer Cells

| Parameter | Concentration (µg/ml) | Result |

| Cell Proliferation Inhibition | 14 | 9% |

| 29 | 29% | |

| 58 | 33% | |

| 116 | 32% | |

| DNA Replication (³H-thymidine incorporation) | 43 | IC50 |

| Apoptosis Induction (fold increase vs. control) | 29 | 2.6-fold |

| 58 | 3.3-fold | |

| 116 | 3.0-fold | |

| Caspase-3 Activity (fold increase vs. control) | 29 | 6.6-fold |

| 58 | 8.0-fold |

Table 2: Effects of this compound on Antigen Presentation Machinery (APM) in A9 Metastatic Lung Tumor Cells

| APM Component | This compound Treatment | Result (Relative Quantification) | p-value |

| MHC-I mRNA | 0.364 µg/ml | 24.2 | <0.05 |

| TAP1 mRNA | 0.364 µg/ml | 9.48 | <0.001 |

| LMP mRNA | 0.364 µg/ml | 2.77 | <0.01 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (WST-1)

This protocol is for determining the effect of this compound on cancer cell proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 200 µl of medium.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 7 to 116 µg/ml). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

WST-1 Reagent Addition: Add 20 µl of WST-1 reagent to each well.

-

Final Incubation: Incubate for 1 hour at 37°C.

-

Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance at 405 nm using a microplate reader, with a reference wavelength of 655 nm.

-

Data Analysis: Express the cell proliferation rate as a percentage of the control.

Workflow: Cell Viability Assay

Caption: Workflow for assessing cell viability after this compound treatment using the WST-1 assay.

Caspase-3 Activity Assay

This protocol measures the activity of caspase-3 as an indicator of apoptosis.

-

Cell Lysis: Lyse this compound-treated and control cells in a chilled lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline released from the substrate is proportional to the caspase-3 activity.

-

Data Analysis: Calculate the fold increase in caspase-3 activity in treated samples compared to the untreated control.

Workflow: Caspase-3 Activity Assay

Caption: Workflow for determining caspase-3 activity in response to this compound treatment.

Flow Cytometry for MHC-I Surface Expression

This protocol is used to quantify the expression of MHC-I on the surface of cancer cells.

-

Cell Treatment: Treat cancer cells with this compound for a specified time (e.g., 48 hours).

-

Cell Harvesting: Detach the cells using a non-enzymatic cell dissociation solution.

-

Staining: Resuspend the cells in FACS buffer and incubate with a fluorescently-labeled anti-MHC-I antibody.

-

Washing: Wash the cells to remove unbound antibody.

-

Data Acquisition: Analyze the cells using a flow cytometer, acquiring data for a sufficient number of events (e.g., 10,000).

-

Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) of the MHC-I signal.

Conclusion and Future Directions

This compound demonstrates significant anti-cancer potential through a combination of apoptosis induction, inhibition of proliferation, and a novel mechanism of reversing immune evasion in metastatic tumors. While direct evidence for its modulation of key signaling pathways like PI3K/Akt, JAK/STAT, and NF-κB is still emerging, the extensive data on related curcuminoids strongly suggest that these are likely targets.

Future research should focus on:

-

Elucidating the precise molecular interactions of this compound with components of the PI3K/Akt, JAK/STAT, and NF-κB pathways.

-

Conducting comprehensive studies to determine the IC50 values of this compound across a broad range of cancer cell lines.

-

Investigating the effects of this compound on the cell cycle and metastasis-related processes, including the epithelial-mesenchymal transition, in various cancer models.

A deeper understanding of these mechanisms will be crucial for the development of this compound as a therapeutic agent in the clinical management of cancer.

References

An In-depth Technical Guide on the Core Mechanism of Action of Curcuphenol in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.